Ranolazine-d3

Description

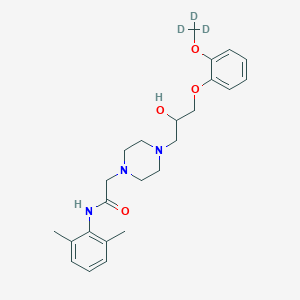

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648922 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054624-77-9 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ranolazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Ranolazine-d3. Ranolazine-d3 is the deuterium-labeled version of Ranolazine, an anti-anginal agent.[1] Stable isotope-labeled compounds like Ranolazine-d3 are crucial tools in drug development, particularly as internal standards for quantitative analysis in pharmacokinetic studies.[1]

Core Chemical Properties

Ranolazine-d3 is a white solid.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| CAS Number | 1054624-77-9 | [1][2][3] |

| Molecular Formula | C₂₄H₃₀D₃N₃O₄ | [2][3] |

| Molecular Weight | 430.56 g/mol | [2][3] |

| Appearance | White Solid | [2] |

| Melting Point | 113-116°C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol.[2] | |

| Storage Temperature | -20°C | [2] |

Chemical Structure and Isotopic Labeling

Ranolazine-d3 is structurally identical to Ranolazine, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group. The systematic IUPAC name for Ranolazine-d3 is N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide.[2] This specific labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

Caption: 2D chemical structure of Ranolazine-d3.

Experimental Protocols

General Synthesis Pathway

The synthesis of Ranolazine (and by analogy, Ranolazine-d3) can be achieved through a multi-step process. A common method involves the condensation of key intermediates. The synthesis of Ranolazine-d3 would require the use of a deuterated starting material, such as guaiacol-d3.

A generalized synthetic scheme is as follows:

-

Formation of the Piperazine Acetamide Intermediate: 2,6-Dimethylaniline is reacted with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.[4] This intermediate is then condensed with piperazine to yield N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[4]

-

Formation of the Epoxide Intermediate: Guaiacol (or for the deuterated version, guaiacol-d3) is reacted with epichlorohydrin to produce 1-(2-methoxyphenoxy)-2,3-epoxypropane.[4]

-

Final Condensation: The piperazine acetamide intermediate is reacted with the epoxide intermediate in a suitable solvent mixture (e.g., methanol and toluene) to yield Ranolazine.[4] The product is then purified, often via column chromatography, and can be converted to a salt form if desired.[4]

Caption: Generalized synthesis pathway for Ranolazine-d3.

Analytical Methodologies

A variety of analytical methods are employed for the characterization and quantification of Ranolazine and its isotopologues. These methods are essential for quality control, formulation analysis, and pharmacokinetic studies.[5][6]

Commonly Used Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of Ranolazine in bulk drug substances and pharmaceutical formulations.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the quantification of Ranolazine in biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[5][7] In these assays, Ranolazine-d3 serves as an ideal internal standard.

-

UV-Spectrophotometry: A simpler, more accessible method for the determination of Ranolazine in bulk and pharmaceutical dosage forms involves UV spectrophotometry, with a maximum absorbance typically observed around 272 nm in an appropriate buffer.[8]

General Analytical Workflow (LC-MS/MS):

-

Sample Preparation: A known amount of biological sample (e.g., plasma) is spiked with a precise concentration of Ranolazine-d3 as an internal standard. Proteins are typically precipitated using an organic solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The extract is injected into an HPLC system, where Ranolazine and Ranolazine-d3 are separated from other matrix components on a suitable column (e.g., a C18 reversed-phase column).

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Ranolazine and Ranolazine-d3 (Multiple Reaction Monitoring - MRM).

-

Quantification: The peak area ratio of the analyte (Ranolazine) to the internal standard (Ranolazine-d3) is calculated. This ratio is then used to determine the concentration of Ranolazine in the original sample by comparing it to a standard curve prepared with known concentrations of the drug.

Caption: General workflow for quantification using LC-MS/MS.

Mechanism of Action

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late phase of the inward sodium current (I-Na) in cardiomyocytes.[1] By reducing this late current, Ranolazine helps to prevent the sodium-induced calcium overload that is a hallmark of myocardial ischemia.[5] This action reduces diastolic wall tension and improves coronary blood flow without significantly affecting heart rate or blood pressure.[1][9] Ranolazine is also known to be a partial inhibitor of fatty acid oxidation.[1]

Caption: Simplified signaling pathway for Ranolazine's mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 6. ajpaonline.com [ajpaonline.com]

- 7. A Review of Analytical Methods for Ranolazine [ijaresm.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Ranolazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ranolazine-d3, an isotopically labeled version of the anti-anginal drug Ranolazine. The incorporation of deuterium at the methoxy position makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis. This document details the synthetic pathway, experimental protocols, and analytical characterization of Ranolazine-d3.

Introduction

Ranolazine is an anti-anginal agent that exerts its effects primarily by inhibiting the late inward sodium current (INa) in cardiac cells.[1] Ranolazine-d3 is the deuterated analog of Ranolazine, with three deuterium atoms replacing the hydrogen atoms on the methoxy group.[2] This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based assays without altering the fundamental chemical and pharmacological properties of the molecule.[1] Stable isotope-labeled compounds like Ranolazine-d3 are crucial during drug development for quantitative analysis in biological matrices.[1]

Chemical Structure:

-

Ranolazine-d3: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide[3]

-

Molecular Formula: C24H30D3N3O4[2]

-

Molecular Weight: 430.56 g/mol [2]

Synthesis of Ranolazine-d3

The synthesis of Ranolazine-d3 is analogous to the established synthetic routes for Ranolazine, with the key difference being the use of a deuterated starting material.[4][5] The most common approach involves a multi-step synthesis culminating in the coupling of a piperazine derivative with an epoxide intermediate.

The synthesis can be logically divided into three main stages:

-

Synthesis of Intermediate 1: 1-(2-(Trideuteriomethoxy)phenoxy)-2,3-epoxypropane.

-

Synthesis of Intermediate 2: N-(2,6-dimethylphenyl)-1-piperazineacetamide.

-

Final Coupling Reaction: Formation of Ranolazine-d3.

A schematic of the synthetic workflow is presented below.

Caption: Synthetic pathway for Ranolazine-d3.

Stage 1: Synthesis of 1-(2-(Trideuteriomethoxy)phenoxy)-2,3-epoxypropane (Intermediate 1)

This step involves a Williamson ether synthesis reaction between guaiacol-d3 and epichlorohydrin.

-

Materials: Guaiacol-d3 (2-methoxy-d3-phenol), epichlorohydrin, sodium hydroxide (NaOH), dioxane, and water.[6]

-

Procedure:

-

In a reaction flask, dissolve guaiacol-d3 and sodium hydroxide in a mixture of dioxane and water.[6]

-

Under stirring at room temperature, add epichlorohydrin to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.[6]

-

After cooling to room temperature, add ethyl acetate to the mixture.[6]

-

Filter the solution and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by vacuum distillation to yield the epoxide intermediate.[6]

-

Stage 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide (Intermediate 2)

This intermediate is synthesized in two steps: acylation of 2,6-dimethylaniline followed by condensation with piperazine.[4][5]

-

Step 2a: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide

-

Materials: 2,6-dimethylaniline, chloroacetyl chloride, triethylamine, and a suitable solvent like dichloromethane or toluene.[5][6]

-

Procedure:

-

Dissolve 2,6-dimethylaniline and triethylamine in the solvent in a reaction flask.[6]

-

Cool the mixture to 0°C.

-

Slowly add chloroacetyl chloride to the cooled solution while stirring.

-

Allow the reaction to proceed for several hours at 0°C.[4]

-

The resulting product, N-(2,6-dimethylphenyl)-2-chloroacetamide, can be isolated and purified.

-

-

-

Step 2b: Condensation with Piperazine

-

Materials: N-(2,6-dimethylphenyl)-2-chloroacetamide, piperazine, and ethanol.[5]

-

Procedure:

-

Dissolve piperazine hexahydrate in ethanol in a reaction flask.[5]

-

Add N-(2,6-dimethylphenyl)-2-chloroacetamide to the solution.

-

Heat the mixture to reflux and maintain for approximately 3 hours.[5]

-

Cool the reaction mixture to room temperature and filter.[5]

-

Concentrate the filtrate under reduced pressure. Add water and extract the product with dichloromethane.[5]

-

Concentrate the organic layer under vacuum to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide.[5] A yield of approximately 63% can be expected.[5]

-

-

Stage 3: Final Coupling to Synthesize Ranolazine-d3

This final step involves the reaction between the epoxide (Intermediate 1) and the piperazine derivative (Intermediate 2).[4]

-

Materials: Intermediate 1, Intermediate 2, potassium carbonate, and a solvent system such as a mixture of methanol and toluene.[5]

-

Procedure:

-

To a reaction flask, add Intermediate 1, Intermediate 2, potassium carbonate, methanol, and toluene.[5]

-

Heat the mixture under reflux for approximately 4.5 hours.[5]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

The crude Ranolazine-d3 can be purified by recrystallization from a solvent mixture like ethanol/ethyl acetate or by column chromatography on silica gel to achieve high purity.[5][6]

-

Characterization of Ranolazine-d3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Ranolazine-d3. The primary analytical techniques employed are Mass Spectrometry, NMR Spectroscopy, and HPLC.

Caption: Analytical workflow for the characterization of Ranolazine-d3.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for confirming the molecular weight and assessing the isotopic purity of Ranolazine-d3.[7][8]

-

Protocol Outline:

-

Chromatography: A C18 or similar reversed-phase column is typically used.[9][10] The mobile phase often consists of a mixture of methanol or acetonitrile and water with an additive like formic acid or ammonium acetate.[7][9][10]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed.[7][10]

-

Detection: The instrument is set to monitor for the protonated molecular ion [M+H]+. For Ranolazine-d3, this corresponds to an m/z of approximately 431.2. The fragmentation pattern can also be monitored; for Ranolazine, a common transition is m/z 428.2 → 279.5.[7][8] For the d3 analog, this would be m/z 431.2 → 282.5.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium label.

-

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the purified Ranolazine-d3 in a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6.[9]

-

¹H NMR: The proton NMR spectrum is crucial for confirming deuteration. The characteristic singlet of the methoxy protons (around 3.85 ppm in CDCl3 for unlabeled Ranolazine) should be absent or significantly diminished in the spectrum of Ranolazine-d3.[5] Other key signals, such as those for the aromatic protons and the dimethylphenyl group, should be present.[5]

-

¹³C NMR: The carbon NMR spectrum should be consistent with the structure of Ranolazine. The signal for the deuterated methoxy carbon will be a triplet due to C-D coupling and will have a lower intensity.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product.

-

Protocol Outline:

-

Column: A reversed-phase C18 column is commonly used.[11]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent like acetonitrile or methanol.[9][12]

-

Detection: UV detection at a wavelength of approximately 272 nm is suitable for Ranolazine.[12]

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to Ranolazine-d3. A purity of >99% is typically desired.[5]

-

The following table summarizes the expected quantitative data for the characterization of Ranolazine-d3.

| Parameter | Technique | Expected Value | Reference |

| Molecular Formula | - | C24H30D3N3O4 | [2] |

| Molecular Weight | - | 430.56 | [2] |

| [M+H]+ Ion | Mass Spectrometry | m/z 431.2 | [7] |

| MS/MS Transition | Mass Spectrometry | m/z 431.2 → 282.5 | [7] |

| ¹H NMR (OCH3 signal) | ¹H NMR Spectroscopy | Absent or significantly reduced signal at ~3.85 ppm | [5] |

| Melting Point | - | 113-116°C | [2] |

| Purity | HPLC/UPLC | >99% | [5] |

| UV λmax | UV Spectroscopy | ~272 nm | [12] |

Conclusion

This guide has outlined a detailed methodology for the synthesis and characterization of Ranolazine-d3. The synthetic route, adapted from established procedures for unlabeled Ranolazine, utilizes guaiacol-d3 to introduce the isotopic label. The subsequent characterization via mass spectrometry, NMR spectroscopy, and HPLC provides a robust framework for verifying the identity, structural integrity, and purity of the final compound. The successful synthesis of high-purity Ranolazine-d3 provides an essential tool for advanced pharmaceutical research and development, particularly in the fields of drug metabolism and pharmacokinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. Ranolazine-d3 | CAS 1054624-77-9 | LGC Standards [lgcstandards.com]

- 4. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 12. ijpsjournal.com [ijpsjournal.com]

The Role of Ranolazine-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Ranolazine-d3 as an internal standard in the quantitative bioanalysis of the antianginal drug, ranolazine. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant data, serving as a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex biological matrices such as plasma, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated analogs of the analyte, such as Ranolazine-d3, are considered the gold standard for internal standards in mass spectrometry-based assays.

Ranolazine-d3 is a stable isotope-labeled version of ranolazine where three hydrogen atoms have been replaced by deuterium atoms. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while preserving the chromatographic behavior and extraction efficiency of the parent compound. By adding a known amount of Ranolazine-d3 to each sample, it is possible to correct for variations that may occur during sample preparation, injection, and ionization, thereby ensuring the reliability of the quantitative data.

Mechanism of Action of Ranolazine and the Role of Ranolazine-d3

Ranolazine is an antianginal medication that exerts its therapeutic effect primarily through the inhibition of the late inward sodium current (INa) in cardiac myocytes[1][2][3][4][5]. Under ischemic conditions, an increase in the late INa leads to an elevation of intracellular sodium, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger. This calcium overload contributes to myocardial diastolic dysfunction and increased oxygen demand. By blocking the late INa, ranolazine reduces intracellular sodium and calcium concentrations, leading to improved myocardial relaxation and a reduction in angina symptoms without significantly affecting heart rate or blood pressure[1][2][3][5].

The "mechanism of action" of Ranolazine-d3 as an internal standard is not pharmacological but analytical. Its utility stems from its near-identical chemical and physical properties to ranolazine. During bioanalytical procedures, any loss of analyte during sample extraction, or variations in instrument response due to matrix effects, will affect both ranolazine and Ranolazine-d3 to the same extent. Because a precise amount of Ranolazine-d3 is added to every sample, the ratio of the analytical signal of ranolazine to that of Ranolazine-d3 provides a normalized value that accurately reflects the concentration of ranolazine in the original sample.

Quantitative Analysis Workflow using Ranolazine-d3

The use of Ranolazine-d3 as an internal standard is integral to the quantitative analysis of ranolazine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow is depicted below.

Experimental Protocols

The following are representative experimental protocols for the quantification of ranolazine in human plasma using Ranolazine-d3 as an internal standard, synthesized from established bioanalytical methods.

Stock and Working Solutions Preparation

-

Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ranolazine reference standard in methanol.

-

Ranolazine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ranolazine-d3 in methanol.

-

Ranolazine Working Solutions: Prepare a series of working solutions by serially diluting the ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Ranolazine-d3 Working Solution (Internal Standard): Dilute the Ranolazine-d3 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and rapid method for extracting ranolazine from plasma samples[6][7][8].

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the Ranolazine-d3 working solution (internal standard) and vortex briefly.

-

Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the tubes at approximately 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of ranolazine.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 series or equivalent[1] |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm)[8] |

| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid)[1][6][7][9] |

| Flow Rate | 0.5 - 1.0 mL/min[6][7][9] |

| Injection Volume | 5 - 10 µL[9] |

| Column Temperature | 35 - 40°C[9] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer[6][7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6][7] |

| MRM Transitions | Ranolazine: m/z 428.2 -> 279.5[1][6][7]; Ranolazine-d3: m/z 431.2 -> 282.5 (projected) |

| Collision Energy | Optimized for the specific instrument and transitions |

Note: The exact MRM transition for Ranolazine-d3 may vary depending on the position of the deuterium labels.

Data Presentation: Pharmacokinetic Parameters

The use of Ranolazine-d3 as an internal standard allows for the accurate determination of pharmacokinetic parameters in clinical and preclinical studies. The following table presents a summary of ranolazine's pharmacokinetic parameters from various studies.

| Parameter | Value | Study Population | Reference |

| Cmax (ng/mL) | 741.5 ± 253.0 (500 mg single dose) | Healthy Chinese volunteers | [4] |

| 1355.0 ± 502.0 (1000 mg single dose) | Healthy Chinese volunteers | [4] | |

| 1732.9 ± 547.3 (500 mg multiple doses) | Healthy Chinese volunteers | [4] | |

| Tmax (h) | 4.2 - 5.9 (single dose) | Healthy Chinese volunteers | [4] |

| AUC0-t (ng·h/mL) | 9071.9 ± 3400.0 (500 mg single dose) | Healthy Chinese volunteers | [4] |

| 16573.5 ± 6806.2 (1000 mg single dose) | Healthy Chinese volunteers | [4] | |

| t1/2 (h) | ~7 (extended-release formulation) | General | |

| Bioavailability | 35% - 50% | General | |

| Protein Binding | ~62% | General | |

| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2D6 | General |

Ranolazine Signaling Pathway

The primary therapeutic action of ranolazine is at the level of ion channels in cardiomyocytes. The following diagram illustrates the simplified signaling pathway affected by ranolazine.

Conclusion

Ranolazine-d3 serves as an indispensable tool in the bioanalysis of ranolazine, enabling the acquisition of high-quality pharmacokinetic and other quantitative data. Its use as an internal standard, in conjunction with sensitive LC-MS/MS methods, ensures the accuracy and precision required for drug development, clinical trials, and therapeutic drug monitoring. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with ranolazine.

References

- 1. symc.edu.cn [symc.edu.cn]

- 2. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tolerability and pharmacokinetics of ranolazine following single and multiple sustained-release doses in Chinese healthy adult volunteers: a randomized, open-label, Latin square design, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ranolazine-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Ranolazine-d3 and its Pivotal Role in Bioanalytical Research

Introduction

Ranolazine-d3 is the deuterated analog of Ranolazine, an anti-anginal medication used to treat chronic stable angina. The substitution of three hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to Ranolazine. This key characteristic makes Ranolazine-d3 an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Ranolazine in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of Ranolazine-d3, its research applications, and detailed experimental protocols for its use.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological samples like plasma, variations in sample preparation and instrument response can lead to inaccurate measurements. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and quality control sample. The ratio of the analyte's signal to the IS's signal is then used for quantification. This approach corrects for variations in extraction efficiency, matrix effects, and instrument drift, thereby significantly improving the accuracy and precision of the analytical method.

Deuterated compounds, such as Ranolazine-d3, are considered the gold standard for use as internal standards in mass spectrometry for several reasons:

-

Co-elution: They have nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects.

-

Similar Ionization Efficiency: Their ionization behavior in the mass spectrometer's source is very similar to the analyte.

-

Mass Differentiation: They are easily distinguished from the analyte by their difference in mass-to-charge ratio (m/z).

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Ranolazine. The data for Ranolazine-d3 is primarily related to its identity and use as an internal standard.

Table 1: Physicochemical Properties

| Property | Ranolazine | Ranolazine-d3 |

| Chemical Name | N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide | N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide |

| Molecular Formula | C₂₄H₃₃N₃O₄ | C₂₄H₃₀D₃N₃O₄ |

| Molecular Weight | 427.54 g/mol | 430.56 g/mol |

| CAS Number | 95635-55-5 | 1054624-77-9 |

| Appearance | White to off-white solid powder | White Solid |

| Solubility | Soluble in dichloromethane and methanol; very slightly soluble in water[1]. | Soluble in Chloroform, Dichloromethane, Methanol[2]. |

| Melting Point | 120-124 °C | 113-116 °C[2]. |

Table 2: Pharmacokinetic Parameters of Ranolazine (Extended-Release Formulation)

| Parameter | Value |

| Bioavailability | 35% to 50%[3] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours[4] |

| Apparent Terminal Half-life (t½) | ~7 hours[5] |

| Volume of Distribution (Vd) | 85 to 180 L[3] |

| Plasma Protein Binding | ~62%[1] |

| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2D6[5]. |

| Excretion | ~75% renal, ~25% fecal[6]. |

Research Applications of Ranolazine-d3

The primary and most critical research application of Ranolazine-d3 is its use as an internal standard in bioanalytical methods for the quantification of Ranolazine. These methods are essential in various stages of drug development and clinical research:

-

Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Ranolazine in preclinical and clinical studies.

-

Bioequivalence Studies: To compare the bioavailability of a generic formulation of Ranolazine to the brand-name drug.

-

Therapeutic Drug Monitoring (TDM): In some clinical scenarios, to monitor patient compliance and tailor dosages to achieve optimal therapeutic outcomes while minimizing adverse effects.

-

Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Ranolazine.

Mechanism of Action of Ranolazine: The Rationale for its Quantification

Understanding the mechanism of action of Ranolazine highlights the importance of accurately measuring its concentration in biological systems. Ranolazine's primary anti-anginal effect is achieved through the inhibition of the late inward sodium current (INa) in cardiomyocytes[7][8].

Under ischemic conditions, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently leads to an increase in intracellular calcium via the Na⁺/Ca²⁺ exchanger operating in reverse mode. The resulting calcium overload contributes to myocardial diastolic dysfunction and increased oxygen consumption. By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure.

References

- 1. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. btrc-charity.org [btrc-charity.org]

- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 4. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 7. Ranolazine-d3 | CAS 1054624-77-9 | LGC Standards [lgcstandards.com]

- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Availability of Ranolazine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Ranolazine-d3. This deuterated analog of Ranolazine is an essential tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. This document outlines commercially available sources, presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of the parent compound's signaling pathway.

Commercial Availability and Specifications

Ranolazine-d3 is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key quantitative data to facilitate comparison and procurement.

| Supplier | Product Number | Purity | Isotopic Enrichment | Formulation | CAS Number |

| MedchemExpress | HY-B0280S2 | 99.49%[1] | Not explicitly stated, labeled as deuterium labeled Ranolazine. | Solid | 1054624-77-9[1] |

| United States Biological | 020490 | Highly Purified | Not explicitly stated, provided as C24H30D3N3O4. | White Solid | 1054624-77-9[2] |

| Daicel Pharma Standards | DCTI-A-013 | High Purity | Isotope data provided in CoA. | Off-white solid | Not specified |

| LGC Standards | TRC-R122500 | Not specified | Deuterium labeled. | Not specified | 1054624-77-9 |

| Clearsynth | CS-O-06919 | ≥ 90% by HPLC | Labeled Ranolazine. | Solid | 1054624-77-9 |

| Pharmaffiliates | Not specified | Not specified | Labeled analogue. | Not specified | 1054624-77-9 (Freebase) |

| Alentris Research Pvt. Ltd. | Not specified | Not specified | Deuterium labeled. | Not specified | 1054624-77-9 |

Synthesis of Ranolazine-d3

The synthesis of Ranolazine-d3 mirrors the established synthetic routes for unlabeled Ranolazine, with the key difference being the introduction of the deuterium label via a deuterated precursor. The most common approach involves the use of 2-methoxy-d3-phenol.

Reaction Scheme:

The synthesis can be logically structured in the following key steps:

-

Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: This intermediate is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride.

-

Preparation of 1-(Piperazin-1-yl)ethan-1-one: This intermediate is formed by the reaction of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.

-

Preparation of 1-(2-(Methoxy-d3)phenoxy)-2,3-epoxypropane: This key deuterated intermediate is synthesized from 2-methoxy-d3-phenol and epichlorohydrin.

-

Final Condensation: Ranolazine-d3 is synthesized by the condensation of 1-(piperazin-1-yl)ethan-1-one with 1-(2-(methoxy-d3)phenoxy)-2,3-epoxypropane.

A detailed experimental protocol, based on analogous syntheses of unlabeled Ranolazine, is provided below.

Experimental Protocol: Synthesis of Ranolazine-d3

Materials:

-

2,6-Dimethylaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Ethanol

-

Piperazine

-

2-methoxy-d3-phenol

-

Epichlorohydrin

-

Sodium hydroxide

-

Toluene

-

Methanol

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide:

-

Dissolve 2,6-dimethylaniline in a suitable solvent such as ethyl acetate.

-

Add triethylamine as a base.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture for several hours.

-

Isolate the product by filtration and wash with water. Dry the product.

-

-

Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide:

-

Reflux the 2-chloro-N-(2,6-dimethylphenyl)acetamide with an excess of piperazine in ethanol for several hours.

-

Cool the reaction mixture and remove the piperazine dihydrochloride by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Synthesis of 1-(2-(Methoxy-d3)phenoxy)-2,3-epoxypropane:

-

React 2-methoxy-d3-phenol with an excess of epichlorohydrin in the presence of a base like sodium hydroxide.

-

A phase transfer catalyst may be used to facilitate the reaction.

-

The reaction is typically carried out in a biphasic system of toluene and water.

-

After the reaction is complete, separate the organic layer, wash with water, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the deuterated epoxide intermediate.

-

-

Synthesis of Ranolazine-d3:

-

React N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with 1-(2-(methoxy-d3)phenoxy)-2,3-epoxypropane in a suitable solvent such as a mixture of methanol and toluene.

-

Heat the reaction mixture at reflux for several hours.

-

After completion of the reaction, cool the mixture and isolate the crude Ranolazine-d3.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The final product can be converted to a pharmaceutically acceptable salt, such as the dihydrochloride salt, by treatment with hydrochloric acid in methanol.

-

Analytical Methods for Ranolazine-d3

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of Ranolazine and its deuterated analogs in biological matrices.

Experimental Protocol: HPLC-UV Analysis of Ranolazine-d3

This protocol provides a general framework for the analysis of Ranolazine-d3. Method optimization will be required for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 35:65 v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 272 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation:

-

For bulk material, dissolve an accurately weighed amount of Ranolazine-d3 in the mobile phase to achieve a known concentration.

-

For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required. The supernatant can then be injected into the HPLC system.

-

Experimental Protocol: LC-MS/MS Bioanalysis of Ranolazine-d3

LC-MS/MS offers high sensitivity and selectivity for quantifying Ranolazine-d3 in complex biological matrices.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., C18 or cyano column).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ranolazine: m/z 428.2 -> 279.5[4]

-

Ranolazine-d3: The precursor ion will be shifted by +3 Da (m/z 431.2). The product ion may or may not be shifted depending on the fragmentation pattern. The exact transition should be determined by direct infusion of the Ranolazine-d3 standard.

-

-

-

Sample Preparation:

-

Protein precipitation with methanol or acetonitrile is a common and effective method for plasma samples.[5]

-

Liquid-liquid extraction can also be employed for sample clean-up.

-

An internal standard (e.g., a stable isotope-labeled analog of a different mass or a structurally similar compound) should be used for accurate quantification.

-

Signaling Pathway of Ranolazine

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late sodium current (INa) in cardiomyocytes.[6] This action leads to a reduction in intracellular sodium and subsequently calcium overload, which is a key contributor to myocardial ischemia. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of Ranolazine in cardiomyocytes.

Experimental Workflow for Bioanalysis

The following diagram outlines a typical workflow for the quantitative analysis of Ranolazine-d3 in a biological matrix using LC-MS/MS.

Caption: A typical bioanalytical workflow for Ranolazine-d3 quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

Methodological & Application

Application Note: High-Throughput Quantification of Ranolazine in Human Plasma Using LC-MS/MS with Ranolazine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranolazine is an anti-anginal medication used to treat chronic stable angina. Accurate and reliable quantification of Ranolazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Ranolazine in human plasma, utilizing its deuterated analog, Ranolazine-d3, as an internal standard (IS).

Experimental Protocols

Materials and Reagents

-

Ranolazine (≥98% purity)

-

Ranolazine-d3 (≥98% purity, isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions Preparation

-

Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranolazine in 10 mL of methanol.

-

Ranolazine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Ranolazine-d3 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Ranolazine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Ranolazine-d3 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Ranolazine-d3 working solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A variety of LC conditions have been successfully employed for the analysis of Ranolazine. Below are two common approaches:

| Parameter | Method 1 | Method 2 |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Cyano column (e.g., 33 x 4.6 mm, 3 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |

| Gradient | Isocratic or Gradient Elution | Isocratic Elution |

| Flow Rate | 0.4 mL/min | 1.0 mL/min[1] |

| Injection Volume | 5 µL | 5 µL |

| Column Temperature | 40°C | 35°C |

| Autosampler Temp. | 4°C | 10°C |

Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Ranolazine | Ranolazine-d3 |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 428.2 | 431.2 (Predicted) |

| Product Ion (m/z) | 279.5 | 282.5 (Predicted) |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument | Optimized for specific instrument |

Note: The MRM transition for Ranolazine-d3 is predicted based on the stable isotope labeling. It is crucial to optimize the precursor and product ions, as well as collision energy and declustering potential, on the specific instrument being used. One study using a different internal standard reported a transition of m/z 448.30 -> 285.20.[1]

Data Presentation

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| MS System | Sciex API 4000 or equivalent |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Ranolazine) | 428.2 -> 279.5 |

| MRM Transition (Ranolazine-d3) | 431.2 -> 282.5 (To be optimized) |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (ng/mL) | r² ≥ 0.99 | 5 - 2000[1] |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 5 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 94.53% to 117.86%[1] |

| Precision (%RSD) | ≤15% (≤20% at LLOQ) | 0.14% to 4.56%[1] |

| Recovery (%) | Consistent and reproducible | 82.36% to 94.25%[1] |

| Matrix Effect | Within acceptable limits | To be determined |

| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable for three freeze-thaw cycles and 24h at ambient temperature[1] |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Ranolazine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Ranolazine in human plasma using LC-MS/MS with Ranolazine-d3 as an internal standard. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided experimental details and validation parameters serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for Ranolazine Analysis using Ranolazine-d3 Internal Standard

These application notes provide detailed protocols for the extraction of Ranolazine from human plasma using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopically labeled internal standard, Ranolazine-d3, is recommended to ensure accuracy and precision by correcting for variability during sample processing and analysis.

Introduction

Ranolazine is an anti-anginal medication for which therapeutic drug monitoring and pharmacokinetic studies require sensitive and reliable analytical methods. Proper sample preparation is crucial for removing interferences from biological matrices and ensuring the accuracy of quantitative analysis. This document outlines three common sample preparation techniques, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

General Considerations

-

Internal Standard: Ranolazine-d3 should be used as the internal standard (IS). A working solution of Ranolazine-d3 is added to all samples, calibration standards, and quality control samples at the beginning of the extraction process. The concentration of the IS should be consistent across all samples.

-

Biological Matrix: The protocols provided are optimized for human plasma. Minor modifications may be necessary for other biological matrices.

-

Analysis: Following sample preparation, the extracts are typically analyzed by LC-MS/MS. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific transitions for Ranolazine and Ranolazine-d3.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.

Experimental Protocol

Materials:

-

Human plasma sample

-

Ranolazine-d3 internal standard working solution

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

-

Add a specified volume of the Ranolazine-d3 internal standard working solution.

-

Add 300 µL of ice-cold methanol to the plasma sample (a 3:1 ratio of precipitating agent to sample).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique than PPT, offering cleaner extracts and potentially reducing matrix effects. It involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent.

Experimental Protocol

Materials:

-

Human plasma sample

-

Ranolazine-d3 internal standard working solution

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Microcentrifuge tubes (2 mL) or glass test tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the human plasma sample into a suitable tube.

-

Add a specified volume of the Ranolazine-d3 internal standard working solution.

-

Add 1 mL of MTBE to the plasma sample.

-

Vortex the mixture vigorously for 3 minutes to ensure efficient extraction.

-

Centrifuge the tube at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

Application Notes and Protocols for Ranolazine-d3 in Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of Ranolazine-d3, a deuterated analog of Ranolazine, in preclinical and clinical research settings. The primary application highlighted is its use as an internal standard for the quantitative analysis of Ranolazine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction to Ranolazine-d3

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina. In research and development, accurate quantification of drug concentrations in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Stable isotope-labeled internal standards, such as Ranolazine-d3, are the gold standard for quantitative bioanalysis using mass spectrometry. The deuterium labels result in a mass shift from the parent drug, allowing for its distinct detection while exhibiting nearly identical chemical and physical properties. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Preclinical and Clinical Applications

The predominant application of Ranolazine-d3 is as an internal standard in bioanalytical methods to support:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Ranolazine in animal models and human subjects.

-

Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic Ranolazine formulation to the innovator product.

-

Therapeutic Drug Monitoring (TDM): Though less common for Ranolazine, it can be used to monitor patient compliance or in cases of suspected toxicity.

-

Metabolic Stability Assays: Investigating the in vitro metabolism of Ranolazine using liver microsomes or other metabolic systems.

Quantitative Bioanalytical Method Using Ranolazine-d3

This section details a representative protocol for the quantification of Ranolazine in human plasma using LC-MS/MS with Ranolazine-d3 as an internal standard. This protocol is a composite based on established methods for Ranolazine analysis.

Experimental Workflow

Caption: Workflow for the quantification of Ranolazine in plasma using Ranolazine-d3.

Experimental Protocol

1. Materials and Reagents:

-

Ranolazine reference standard

-

Ranolazine-d3 (Internal Standard)

-

Control human plasma (with K2EDTA as anticoagulant)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

2. Stock and Working Solutions:

-

Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ranolazine in methanol.

-

Ranolazine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ranolazine-d3 in methanol.

-

Ranolazine Working Solutions: Prepare serial dilutions of the Ranolazine stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Ranolazine-d3 Working Solution (e.g., 100 ng/mL): Dilute the Ranolazine-d3 stock solution with methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Ranolazine-d3 working solution (internal standard) and vortex briefly.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

| Parameter | Typical Conditions |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ranolazine: m/z 428.2 -> 279.2Ranolazine-d3: m/z 431.2 -> 279.2 |

| Declustering Potential (DP) | 60 V |

| Collision Energy (CE) | 35 eV |

5. Method Validation: A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible across different concentration levels |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability evaluated under various conditions (freeze-thaw, short-term bench-top, long-term storage) |

Ranolazine's Mechanism of Action in Angina

Ranolazine's primary anti-anginal effect is attributed to the inhibition of the late inward sodium current (INaL) in cardiomyocytes.

Caption: Ranolazine's mechanism of action in ischemic cardiomyocytes.

Under ischemic conditions, the late sodium current is enhanced, leading to an overload of intracellular sodium. This, in turn, promotes the reverse mode of the sodium-calcium exchanger, resulting in an influx of calcium and subsequent calcium overload. Elevated intracellular calcium impairs myocardial relaxation, increases diastolic wall tension, and contributes to the symptoms of angina. Ranolazine, by inhibiting the late sodium current, mitigates these downstream pathological effects.

Summary of Quantitative Data

The following tables summarize typical pharmacokinetic parameters for Ranolazine in humans and the performance of a representative LC-MS/MS bioanalytical method.

Table 1: Human Pharmacokinetic Parameters of Ranolazine

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 2 - 6 hours |

| Apparent Terminal Half-life (t1/2) | ~7 hours (extended-release) |

| Bioavailability | 35 - 50% |

| Volume of Distribution (Vd) | 85 - 180 L |

| Plasma Protein Binding | ~62% |

| Metabolism | Extensive, primarily via CYP3A4, minorly CYP2D6 |

| Excretion | ~75% renal, ~25% fecal |

Table 2: Representative Bioanalytical Method Performance

| Parameter | Result |

| Linear Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 5 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 12% |

| Intra-day Accuracy (% Bias) | Within ±10% |

| Inter-day Accuracy (% Bias) | Within ±12% |

| Mean Extraction Recovery | > 85% |

Conclusion

Ranolazine-d3 is an essential tool for the accurate and precise quantification of Ranolazine in preclinical and clinical research. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining reliable data in pharmacokinetic, bioequivalence, and other quantitative studies. The provided protocol and data serve as a comprehensive guide for researchers and scientists in the field of drug development.

Application Notes and Protocols for Ranolazine-d3 as a Tracer in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ranolazine-d3, a deuterated analog of Ranolazine, as a stable isotope tracer to investigate its metabolic fate. The following protocols detail in vitro and in vivo methodologies, sample analysis, and data interpretation to elucidate the metabolic pathways of Ranolazine.

Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP2D6.[1][2] Its metabolism is extensive, leading to a multitude of metabolites.[3] The use of stable isotope-labeled compounds, such as Ranolazine-d3, offers a powerful technique for metabolic studies.[4][5] The deuterium label allows for the differentiation of the parent drug and its metabolites from endogenous compounds, facilitating their unambiguous identification and quantification using mass spectrometry.[5] This approach is invaluable for understanding the biotransformation of Ranolazine, identifying major and minor metabolic pathways, and assessing the pharmacokinetic profile of the drug and its metabolites.

Principle of Ranolazine-d3 as a Tracer

Ranolazine-d3 is chemically identical to Ranolazine, except that three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a 3 Dalton mass shift, which is readily detectable by mass spectrometry. When Ranolazine-d3 is introduced into a biological system (in vitro or in vivo), it undergoes the same metabolic transformations as unlabeled Ranolazine. By tracking the mass shift in the resulting metabolites, researchers can definitively identify and quantify the metabolic products derived from the administered drug. Ranolazine-d3 can also be used as an internal standard for the accurate quantification of unlabeled Ranolazine in biological samples.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Ranolazine and its major metabolites. This data is essential for designing and interpreting metabolic studies.

Table 1: Mass Spectrometry Parameters for Ranolazine and Its Major Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ranolazine | 428.20 | 279.50 |

| Ranolazine-d3 | 431.20 | 282.50 |

| CVT-2514 (O-demethylated) | 414.2 | - |

| CVT-2738 (N-dealkylated) | 205.1 | - |

| CVT-4786 | - | - |

Note: Product ions for metabolites may vary depending on the instrument and conditions. The mass shift of +3 for Ranolazine-d3 and its corresponding fragment should be observed.

Table 2: Pharmacokinetic Parameters of Ranolazine in Rats (Oral Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 1911.25 ± 975.90 | [8] |

| Tmax (hr) | 1 ± 0.55 | [8] |

| AUC0-12 (ng/ml/min) | 8036.50 ± 2377.93 | [8] |

| Vd (L/Kg) | 60.77 ± 2.32 | [8] |

| CL (ng/ml/h) | 9.91 ± 4.83 | [8] |

| T1/2 (hr) | ~7 (sustained release) | [8] |

Experimental Protocols

This protocol outlines the procedure for assessing the metabolic stability and identifying the metabolites of Ranolazine-d3 in a controlled in vitro system.

Materials and Reagents:

-

Ranolazine-d3

-

Unlabeled Ranolazine (for comparison)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Ranolazine-d3 (e.g., 10 mM in DMSO).

-

Prepare a working solution of Ranolazine-d3 (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the HLM suspension.

-

Add the Ranolazine-d3 working solution to a final concentration of 1 µM.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate at 37°C for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if necessary, though Ranolazine-d3 can serve this purpose for unlabeled Ranolazine).

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and expected metabolite ions using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ranolazine-d3: m/z 431.2 → 282.5

-

Unlabeled Ranolazine: m/z 428.2 → 279.5

-

Metabolites: Monitor for the expected mass shifts corresponding to metabolic transformations (e.g., +16 for hydroxylation, -14 for O-demethylation) from the deuterated parent ion.

-

-

Data Analysis:

-

Calculate the percentage of Ranolazine-d3 remaining at each time point.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Identify metabolites by their specific mass transitions and retention times.

This protocol describes a typical in vivo study to determine the pharmacokinetic profile and identify the metabolites of Ranolazine-d3 in rats.

Materials and Reagents:

-

Ranolazine-d3

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male, 200-250 g)

-

Blood collection tubes (e.g., containing EDTA)

-

Metabolic cages for urine and feces collection

-

Centrifuge

-

Freezer (-80°C)

Experimental Workflow:

Procedure:

-

Animal Dosing:

-

Acclimatize rats for at least one week before the study.

-

Fast the animals overnight before dosing.

-

Prepare the Ranolazine-d3 dosing solution in the vehicle at the desired concentration (e.g., 10 mg/kg).

-

Administer the dose via oral gavage.

-

-

Sample Collection:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect urine and feces over 24 or 48 hours using metabolic cages.

-

-

Sample Processing:

-

Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Store plasma, urine, and fecal homogenate samples at -80°C until analysis.

-

For analysis, thaw the samples and extract the analytes using protein precipitation (with acetonitrile) or liquid-liquid extraction.

-

LC-MS/MS Analysis:

-

Follow the LC-MS/MS analysis protocol as described for the in vitro study.

Data Analysis:

-

Construct a plasma concentration-time curve for Ranolazine-d3 and its identified metabolites.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, CL, t1/2) using non-compartmental analysis.

-

Quantify the amount of parent drug and metabolites excreted in urine and feces.

Metabolic Pathways of Ranolazine

The following diagram illustrates the primary metabolic pathways of Ranolazine. Ranolazine-d3 follows the same pathways.

Major Metabolic Transformations: [3]

-

O-demethylation: Removal of the methyl group from the methoxyphenoxy moiety.

-

N-dealkylation: Cleavage of the N-alkyl side chain.

-

O-dearylation: Removal of the methoxyphenoxy group.

-

Hydrolysis: Cleavage of the amide bond.

-

Oxidation: Addition of hydroxyl groups at various positions.

-

Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion.

Troubleshooting

-

Low signal intensity in LC-MS/MS: Optimize ionization source parameters, check for ion suppression, and ensure proper sample cleanup.

-

Poor chromatographic peak shape: Adjust the mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded.

-

High variability in in vivo data: Ensure consistent dosing technique and sample collection times. Account for potential differences in animal metabolism.

-

No detectable metabolites: Increase the incubation time or the concentration of liver microsomes in in vitro studies. In in vivo studies, consider a higher dose or a more sensitive analytical method.

By following these detailed application notes and protocols, researchers can effectively use Ranolazine-d3 as a tracer to gain valuable insights into the metabolic pathways and pharmacokinetic properties of Ranolazine, aiding in drug development and clinical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. metsol.com [metsol.com]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Ranolazine-d3 LC-MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for Ranolazine and its deuterated internal standard, Ranolazine-d3.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of Ranolazine and Ranolazine-d3 by LC-MS/MS.

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Ranolazine is a basic compound. Ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation and improve peak shape.[1] |

| Column overload. | Dilute the sample or reduce the injection volume. | |

| Secondary interactions with the column. | Use a column with end-capping or a different stationary phase (e.g., Cyano).[2] | |

| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. For Ranolazine, positive electrospray ionization (ESI) is typically used.[1][2] |

| Inefficient fragmentation. | Optimize the collision energy (CE) and cone/declustering potential (DP) for the specific MRM transitions of Ranolazine and Ranolazine-d3.[3] | |

| Matrix effects (ion suppression or enhancement). | Improve sample preparation to remove interfering matrix components. Methods like liquid-liquid extraction or solid-phase extraction can be more effective than simple protein precipitation.[4][5] Consider matrix-matched calibrants. | |

| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[1] Regularly flush the LC system. |

| Dirty ion source. | Clean the ion source components, including the capillary and cones. | |

| Inconsistent Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent temperature.[4] |

| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. | |

| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. | |

| Sample Carryover | Adsorption of the analyte to system components. | Optimize the autosampler wash procedure, using a strong solvent to rinse the needle and injection port. |

| High concentration samples analyzed before low concentration samples. | Implement a well-designed injection sequence, with blank injections after high-concentration samples. |

Frequently Asked Questions (FAQs)

1. What are the recommended initial LC-MS/MS parameters for Ranolazine and Ranolazine-d3?

Based on published methods, a good starting point for method development would be:

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Value |

| Column | C18 (e.g., 50 x 2.0 mm, 5 µm) or Cyano (e.g., 33 x 4.6 mm, 3 µm)[2][6] |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[1][6] |

| Mobile Phase B | Methanol or Acetonitrile[1] |

| Flow Rate | 0.4 - 1.0 mL/min[1][2] |

| Column Temperature | 35 - 40 °C[4] |

| Injection Volume | 5 - 10 µL[4] |